

AP14145: Application in Porcine Models of Atrial Fibrillation

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Compound of Interest		
Compound Name:	AP14145	
Cat. No.:	B14907752	Get Quote

Application Notes and Protocols for Researchers

Introduction:

AP14145 is a novel negative allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting KCa2.2 and KCa2.3 subtypes.[1][2] These channels are considered a promising atrial-selective target for the management of atrial fibrillation (AF) due to their predominant expression and role in atrial repolarization.[3][4] In porcine models of AF, AP14145 has demonstrated the ability to prevent atrial arrhythmogenic changes, highlighting its potential as a therapeutic agent.[5][6][7] This document provides detailed application notes and protocols for utilizing AP14145 in porcine models of AF, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action:

AP14145 functions by decreasing the calcium sensitivity of the KCa2 channels, thereby inhibiting the outward potassium current (IK,Ca).[1][2] This inhibition leads to a prolongation of the atrial action potential and an increase in the atrial effective refractory period (AERP), which are key antiarrhythmic effects.[8] A significant advantage of AP14145 is its atrial-selective action, with minimal effects on ventricular electrophysiology, thus reducing the risk of proarrhythmic complications often associated with other antiarrhythmic drugs.[8][9]

Quantitative Data Summary



The following tables summarize the key quantitative data from studies utilizing **AP14145** in porcine models of atrial fibrillation.

Table 1: Electrophysiological Effects of **AP14145** in a Porcine Model of Obstructive Respiratory Events[5][6][7]

Parameter	Vehicle (Baseline)	AP14145	p-value
Atrial Effective Refractory Period (AERP) - Pre-INAP (ms)	135 ± 10	Increased by 41 ± 7	< 0.001
AERP Shortening by INAP (ms)	34 ± 8	3 ± 5	0.008
AF Inducibility - Pre-INAP (%)	11 ± 8	-	-
AF Inducibility - During INAP (%)	48 ± 11	5 ± 5	0.012
QT-paced Interval - Baseline (ms)	270 ± 7	268 ± 6	0.83
QT-paced Interval - During INAP (ms)	275 ± 7	No significant alteration	-

^{*}INAP: Intermittent Negative Upper Airway Pressure, a method to simulate obstructive respiratory events.

Table 2: Dose-Dependent Effects of AP14145 on Atrial Fibrillation in Open-Chest Pigs[9]



Parameter	Vernakalant	AP14145 (Dose- Dependent)
Left Atrial Effective Refractory Period (LA ERP)	Significantly Prolonged	Dose-dependently Increased
Atrial Fibrillation (AF) Duration	Reduced	Dose-dependently Decreased
Left Ventricular Effective Refractory Period (LV ERP)	No significant change	No significant change

Experimental Protocols

Protocol 1: Induction of Atrial Fibrillation via Simulation of Obstructive Respiratory Events

This protocol describes the induction of AF in spontaneously breathing pigs by simulating obstructive respiratory events.[5][6]

Materials:

- Anesthetized and intubated domestic pigs
- Pressure device with a 50 L pressure container and a vacuum pump
- Manometer
- Electrophysiology recording system for AERP and AF inducibility measurements
- AP14145 solution and vehicle control

Procedure:

- Anesthesia: Anesthetize the pigs (e.g., with Zoletil, ketamine, butorphanol, and methadone intramuscularly, maintained with alpha-chloralose and fentanyl intravenously).[6]
- Instrumentation: Establish venous access for drug infusion and arterial access for blood gas analysis. Place recording catheters in the atria for electrophysiological measurements.



- Simulation of Obstructive Events (INAP):
 - Connect the pressure device to the intubation tube.
 - Apply intermittent negative upper airway pressure (INAP) for 75 seconds.
 - Repeat the INAP application every 10 minutes for a total of three times before and three times during the infusion of AP14145 or vehicle.[5][6]
- Electrophysiological Measurements:
 - Acquire Atrial Effective Refractory Periods (AERP) before (pre-INAP), during (INAP), and after (post-INAP) each INAP application.
 - Determine AF inducibility using an S1S2 atrial pacing protocol.[6]
- Drug Administration: Infuse the SK-channel inhibitor AP14145 or a vehicle control.
- Ventricular Safety Evaluation: Monitor ventricular arrhythmicity by measuring the heart rateadjusted QT-interval duration (QT-paced) and the electromechanical window (EMW) shortening.[5][6]

Protocol 2: Induction of Sustained Atrial Fibrillation in an Acute Porcine Model

This protocol outlines a method for creating an acute and reproducible model of sustained AF. [10]

Materials:

- Adult domestic pigs
- Median sternotomy surgical setup
- Pacing system for rapid and burst pacing
- Neostigmine (intravenous)



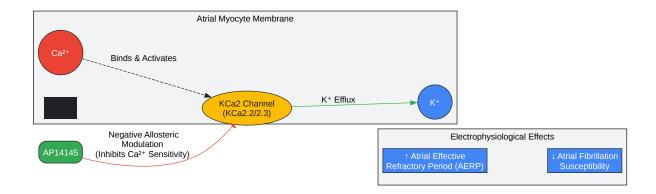
ECG monitoring equipment

Procedure:

- Surgical Preparation: Perform a median sternotomy on the anesthetized pig.
- Sequential AF Induction Methods:
 - Manual Stimulation: Manually stimulate the atria.
 - Rapid Pacing: If AF is not induced, perform rapid pacing at 200 beats per minute.
 - Programmed Extra Stimulus: If AF is still not induced, deliver a train of 8 beats at a cycle length of 300 milliseconds, followed by an extra stimulus at decreasing cycle lengths.
 - Burst Pacing: If AF is not yet induced, perform burst pacing at a cycle length of 90 milliseconds for 30 seconds.
 - Neostigmine Administration: If AF is still not induced, administer intravenous neostigmine and repeat the pacing protocols.
- Definition of Sustained AF: Atrial fibrillation is considered sustained if it persists for at least 1 minute.[10]

Visualizations

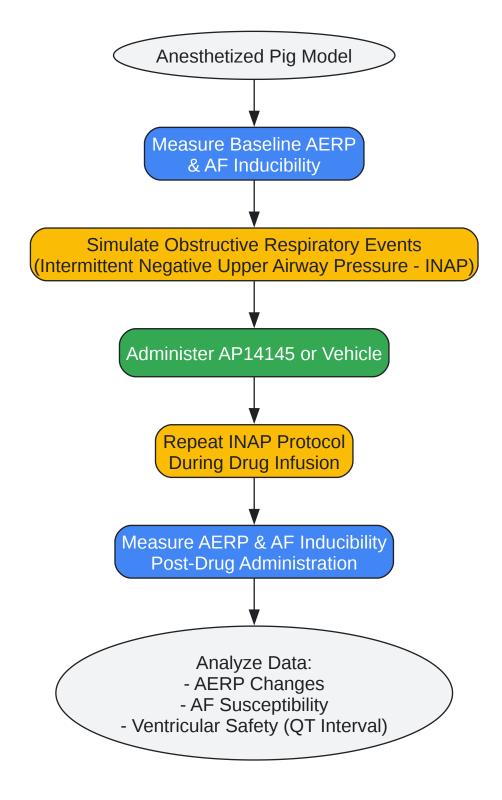




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Caption: Mechanism of action of AP14145 on KCa2 channels.





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Caption: Experimental workflow for testing AP14145.



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